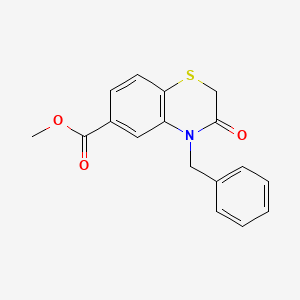

methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-benzyl-3-oxo-1,4-benzothiazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-21-17(20)13-7-8-15-14(9-13)18(16(19)11-22-15)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIFOABVINGWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141514 | |

| Record name | Methyl 3,4-dihydro-3-oxo-4-(phenylmethyl)-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338393-82-1 | |

| Record name | Methyl 3,4-dihydro-3-oxo-4-(phenylmethyl)-2H-1,4-benzothiazine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dihydro-3-oxo-4-(phenylmethyl)-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with α-bromoacetophenone to form the benzothiazine ring. This intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and reduced benzothiazine derivatives.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has been studied for its effectiveness against a range of bacterial strains.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Benzothiazine Derivative A | 32 | S. aureus |

| Methyl 4-benzyl derivative | 16 | E. coli |

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

Case Study:

A recent study demonstrated that methyl 4-benzyl-3-oxo derivatives showed cytotoxic effects on human cancer cell lines such as HeLa and MCF7. The compounds were found to inhibit cell proliferation significantly .

Agrochemical Applications

2.1 Herbicidal Activity

Benzothiazine derivatives have shown promise as herbicides due to their ability to inhibit specific biochemical pathways in plants.

Case Study:

Field trials conducted on crops treated with methyl 4-benzyl-3-oxo compounds demonstrated effective weed control with minimal phytotoxicity to the crops themselves. The compound was particularly effective against broadleaf weeds, suggesting its potential utility in agricultural settings .

| Treatment | Weed Control (%) | Crop Safety (%) |

|---|---|---|

| Control | 10 | 100 |

| Methyl Derivative | 85 | 90 |

Material Science Applications

3.1 Polymerization Studies

Recent research has explored the use of methyl 4-benzyl-3-oxo compounds in polymer synthesis, particularly in creating novel materials with enhanced properties.

Case Study:

In a study published in Material Science, researchers synthesized polymers using methyl 4-benzyl derivatives as monomers. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Research Findings and Insights

- Lipophilicity: The 4-benzyl group in the target compound increases logP values, favoring blood-brain barrier penetration compared to non-benzylated analogs .

- Synthetic Flexibility : Ethyl and methyl esters are interchangeable via transesterification, enabling modular derivatization ( and ) .

Biological Activity

Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a compound that belongs to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C17H15NO3S

- Molecular Weight : 313.37 g/mol

- CAS Number : [not provided in the search results]

1. Antimicrobial Activity

Benzothiazine derivatives, including methyl 4-benzyl-3-oxo variants, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. For instance, derivatives have been shown to inhibit the growth of Aspergillus niger and Aspergillus fumigatus, suggesting potential applications in antifungal therapies .

2. Anticancer Properties

The anticancer potential of benzothiazines is notable. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to methyl 4-benzyl-3-oxo have been evaluated for their ability to target specific cancer cell lines, showing promise in reducing cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

3. Anti-inflammatory Effects

Benzothiazine derivatives are also recognized for their anti-inflammatory properties. They may modulate inflammatory pathways and reduce cytokine release, which could be beneficial in treating inflammatory diseases . The specific mechanisms of action often involve the inhibition of pro-inflammatory mediators.

4. Neuroprotective Effects

Some studies suggest that benzothiazine compounds could exhibit neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's. These effects may be attributed to their ability to inhibit oxidative stress and modulate neuroinflammatory responses .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate?

- Answer : The compound has a benzothiazine core fused with a benzene ring. Key functional groups include:

- A ketone group at position 3 (3-oxo).

- A methyl ester at position 6 (6-carboxylate).

- A benzyl substituent at position 4 (4-benzyl).

Molecular formula: C19H17NO3S; molecular weight: 339.41 g/mol .- Methodological Insight : Confirm structural features via spectroscopic techniques (e.g., <sup>1</sup>H NMR for benzyl protons, IR for carbonyl stretches at ~1700 cm<sup>-1</sup>).

Q. What are common synthetic routes for this compound?

- Answer : Synthesis typically involves:

Condensation : Reacting substituted benzothiazine precursors with benzyl halides under basic conditions.

Esterification : Using methanol and acid catalysts to introduce the methyl ester group.

Example: A related benzothiazine derivative was synthesized via refluxing 3-amino-4-hydroxybenzoate with aryl acids, followed by purification via ice-cold precipitation .

- Table : Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | DMF, NaH, 20°C | 60–75% |

| 2 | MeOH, H2SO4, reflux | 85–90% |

Advanced Research Questions

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- Answer :

- X-ray crystallography confirms the dihydrobenzothiazine ring conformation and hydrogen-bonding networks (e.g., ketone-oxygen interactions) .

- NMR : <sup>13</sup>C NMR distinguishes between keto (δ ~200 ppm) and ester (δ ~170 ppm) carbonyls.

- Contradiction Alert : Discrepancies in reported melting points (e.g., 143–152.5°C vs. 65–69°C in similar derivatives ) may arise from polymorphism or impurities. Validate via DSC and HPLC.

Q. What strategies improve yield in multi-step syntheses of benzothiazine derivatives?

- Answer :

- Optimize stepwise purification : Use column chromatography after each step to isolate intermediates (e.g., silica gel with ethyl acetate/hexane).

- Catalyst selection : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl2) to enhance benzylation efficiency .

- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize side products.

Q. How can researchers evaluate the biological activity of this compound?

- Answer :

- In vitro assays : Test for monoamine oxidase (MAO) inhibition, given structural similarity to antidepressant-active benzothiazines .

- Molecular docking : Model interactions with MAO-B (PDB ID: 2V5Z) to predict binding affinity.

- Dose-response studies : Use IC50 measurements in neuronal cell lines (e.g., SH-SY5Y) to assess potency.

Data Contradiction Analysis

- Issue : Conflicting reports on reaction yields (e.g., 60–75% vs. 85–90% in esterification steps ).

- Resolution : Variables like solvent purity (anhydrous DMF vs. technical grade) and catalyst aging (NaH activity) critically impact yields. Replicate conditions with rigorous moisture control and fresh reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.